molecular formula C8H10BrN B146110 4-Bromophenethylamine CAS No. 73918-56-6

4-Bromophenethylamine

Cat. No.: B146110
CAS No.: 73918-56-6
M. Wt: 200.08 g/mol
InChI Key: ZSZCXAOQVBEPME-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Bromophenethylamine, also known as 2C-B, is a synthetic psychedelic drug of the 2C family . It primarily targets the serotonin 5-hydroxytryptamine-2A (5-HT2A), 5-hydroxytryptamine-2B (5-HT2B), and 5-hydroxytryptamine-2C (5-HT2C) receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.

Mode of Action

This compound acts as a partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors This activation can lead to changes in perception, mood, and consciousness, which are characteristic of psychedelic substances .

Pharmacokinetics

It is known that the onset of action occurs 20–40 minutes after oral administration . The elimination half-life is approximately 2.48 ± 3.20 hours , indicating that the compound is relatively quickly metabolized and excreted. The duration of action can range from 4–12 hours depending on the route of administration .

Result of Action

The activation of serotonin receptors by this compound leads to a range of effects. Users have reported changes in perceptions (distances, colors, shapes, and lights) and different body feelings/surrounding . Mild hallucinating effects have also been described . These effects are consistent with the compound’s classification as a psychedelic substance .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, increases in temperature have been observed to decrease the efficacy of weight loss, polarization, and impedance resistance techniques . Furthermore, the compound’s action, efficacy, and stability can be affected by its physical and chemical environment, such as pH and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZH8651 involves the bromination of phenylethylamine. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the para position of the phenyl ring .

Industrial Production Methods

Industrial production of ZH8651 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

ZH8651 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ZH8651 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Employed in studies involving TAAR1 receptors to understand their role in cellular signaling and neurotransmission.

    Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia. .

    Industry: Utilized in the development of new pharmaceuticals targeting TAAR1 receptors.

Comparison with Similar Compounds

ZH8651 is unique in its ability to activate both Gs and Gq signaling pathways, which is not common among TAAR1 agonists. Similar compounds include:

ZH8651’s dual activation of Gs and Gq pathways makes it a valuable tool for studying the complex signaling mechanisms of TAAR1 and its potential therapeutic applications .

Properties

IUPAC Name

2-(4-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZCXAOQVBEPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224524
Record name p-Bromophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73918-56-6
Record name 4-Bromophenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73918-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Bromophenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073918566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Bromophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-bromophenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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